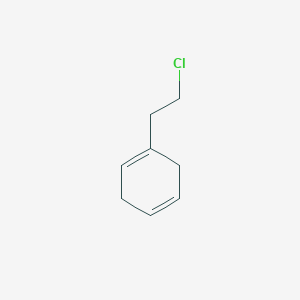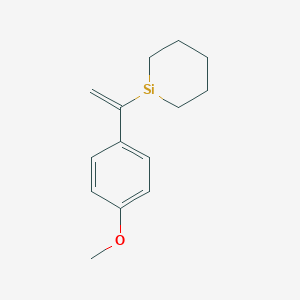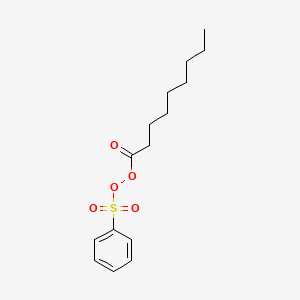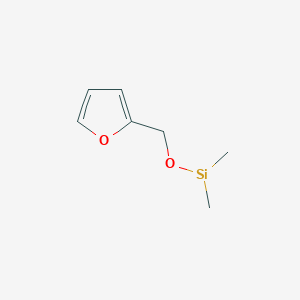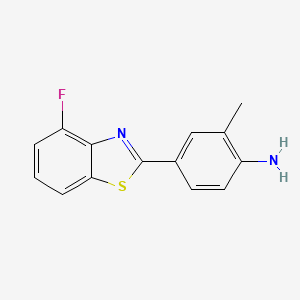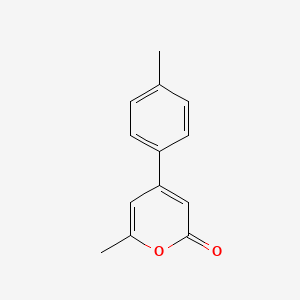
6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one is an organic compound with the molecular formula C12H12O2 It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyranone ring . The reaction is typically carried out under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
作用機序
The mechanism of action of 6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to donate electrons to reactive oxygen species, neutralizing them and preventing cellular damage .
類似化合物との比較
Similar Compounds
6-Methyl-4-(4-methylphenyl)-3(2H)-pyridazinone: This compound has a similar structure but contains a nitrogen atom in the ring, which can alter its chemical properties and biological activities.
6-Methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This derivative includes a sulfur atom and has been studied for its potential pharmacological applications.
Uniqueness
6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyranone ring and methylphenyl substituent contribute to its versatility in various applications, making it a valuable compound in research and industry .
特性
CAS番号 |
515877-12-0 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
6-methyl-4-(4-methylphenyl)pyran-2-one |
InChI |
InChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)12-7-10(2)15-13(14)8-12/h3-8H,1-2H3 |
InChIキー |
PVXIUKAJHXXJPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


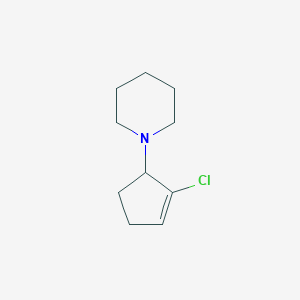
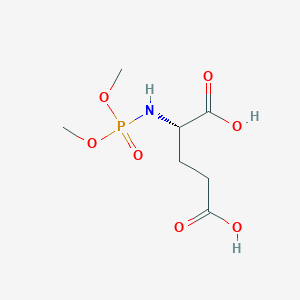
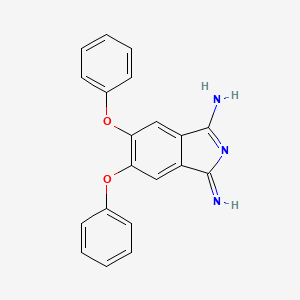
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
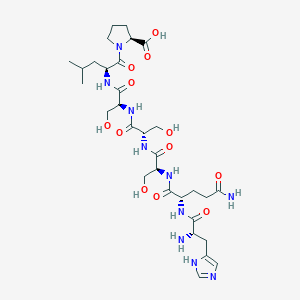
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
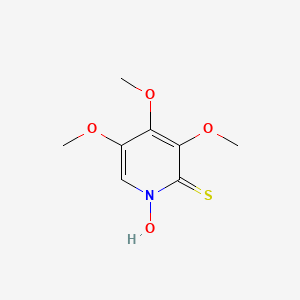
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
